molecular formula C5H7ClN2OS B2370813 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole CAS No. 84353-08-2

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole

Cat. No. B2370813
CAS RN: 84353-08-2
M. Wt: 178.63
InChI Key: USMSWADEUHQNFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

These applications highlight the versatility and potential impact of 2-CEMT in various scientific domains. Further research will uncover additional uses and refine our understanding of this intriguing compound . If you need more information or have any other queries, feel free to ask! 😊

Mechanism of Action

For bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSWADEUHQNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole

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